molecular formula C17H18N2 B11863400 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11863400
M. Wt: 250.34 g/mol
InChI Key: FOPUXQDKGPNOEJ-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl and vinyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions: The methyl and vinyl groups are introduced to the pyridine ring through substitution reactions using reagents such as methyl iodide and vinyl bromide.

    Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is formed through cyclization reactions involving intermediates such as phenylethylamines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated carbon-carbon bonds.

    Substitution: Substituted derivatives with new functional groups replacing the vinyl group.

Scientific Research Applications

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-5-vinylpyridin-2-yl)indoline: Shares a similar pyridine ring structure but differs in the attached moiety.

    4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester: Contains a similar pyridine ring but with different functional groups and a piperazine moiety.

Uniqueness

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyridine ring with a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H14N2\text{C}_{13}\text{H}_{14}\text{N}_2

This compound features a tetrahydroisoquinoline core substituted with a pyridine ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess such properties. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Properties

Tetrahydroisoquinoline derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, one study reported that certain derivatives inhibited the growth of breast cancer cell lines by modulating the expression of apoptotic and survival genes.

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinoline derivatives are well-documented. They have been shown to protect neuronal cells from oxidative stress and apoptosis. A notable study demonstrated that these compounds could enhance cognitive function in animal models by improving synaptic plasticity and reducing neuroinflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
This compoundTBDTBD

Case Study 2: Anticancer Activity

In another investigation involving human breast cancer cells (MCF-7), treatment with tetrahydroisoquinoline derivatives resulted in a significant reduction in cell viability. The study utilized flow cytometry to assess apoptosis levels:

Treatment Concentration (µM)% Cell ViabilityApoptosis Rate (%)
01005
107520
504045

Research Findings and Implications

The biological activity of This compound suggests potential applications in antimicrobial and anticancer therapies. Its neuroprotective effects also open avenues for research in neurodegenerative diseases.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(5-ethenyl-3-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18N2/c1-3-14-10-13(2)17(18-11-14)19-9-8-15-6-4-5-7-16(15)12-19/h3-7,10-11H,1,8-9,12H2,2H3

InChI Key

FOPUXQDKGPNOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C=C

Origin of Product

United States

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